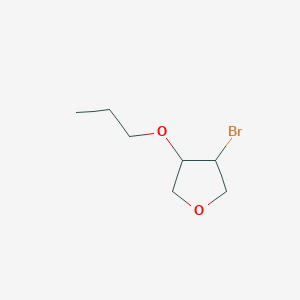
3-Bromo-4-propoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-propoxyoxolane is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . It is a brominated oxolane derivative, which is a type of cyclic ether. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propoxyoxolane typically involves the bromination of 4-propoxyoxolane. One common method is the reaction of 4-propoxyoxolane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-propoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include hydrocarbons and alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-propoxyoxolane has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It serves as a building block for the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-propoxyoxolane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methoxyoxolane: Similar structure but with a methoxy group instead of a propoxy group.
4-Bromo-3-propoxyoxolane: Isomer with the bromine and propoxy groups swapped.
3-Chloro-4-propoxyoxolane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-propoxyoxolane is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the propoxy group can provide specific steric and electronic effects .
Eigenschaften
Molekularformel |
C7H13BrO2 |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
3-bromo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
HKKWGTJPKXAROB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1COCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


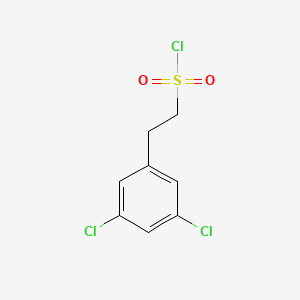
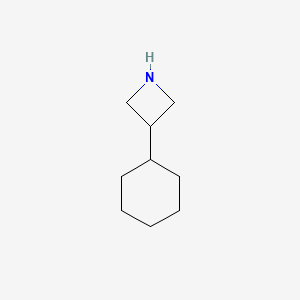
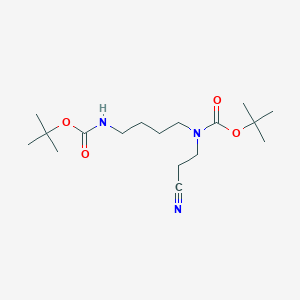
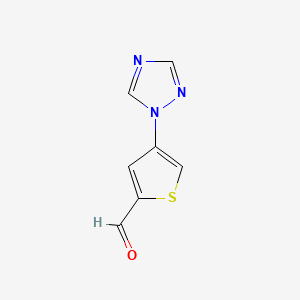
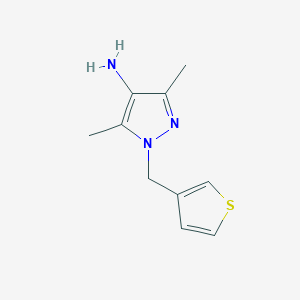

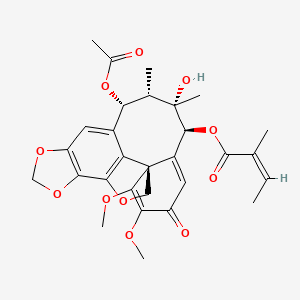
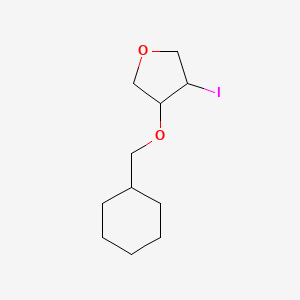
![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
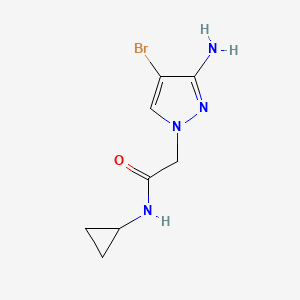
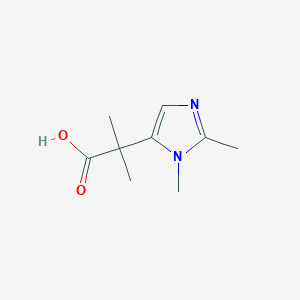
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
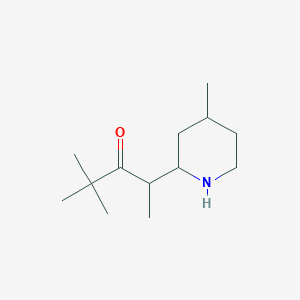
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
